
2-Fluoro-5-(fluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(fluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms attached to the pyridine ring, one at the second position and the other as part of a fluoromethyl group at the fifth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(fluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-aminopyridine followed by diazotization and subsequent Schiemann reaction can yield fluorinated pyridines . Another method involves the use of electrophilic fluorinating agents such as Selectfluor® to introduce fluorine atoms into the pyridine ring .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C).
化学反応の分析
Types of Reactions: 2-Fluoro-5-(fluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Electrophilic Fluorination: The compound can be further fluorinated using electrophilic fluorinating agents to introduce additional fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor® are commonly used for introducing fluorine atoms under mild conditions.
Nucleophilic Substitution: Reagents such as sodium fluoride (NaF) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield highly fluorinated pyridine derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
科学的研究の応用
2-Fluoro-5-(fluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Fluorinated pyridines are often used in the design of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs and diagnostic agents.
作用機序
The mechanism of action of 2-Fluoro-5-(fluoromethyl)pyridine is largely dependent on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
類似化合物との比較
2-Fluoropyridine: Similar in structure but lacks the fluoromethyl group.
5-Fluoromethyl-2-methylpyridine: Contains a methyl group instead of a fluorine atom at the second position.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring.
Uniqueness: 2-Fluoro-5-(fluoromethyl)pyridine is unique due to the presence of both a fluorine atom and a fluoromethyl group on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
特性
分子式 |
C6H5F2N |
|---|---|
分子量 |
129.11 g/mol |
IUPAC名 |
2-fluoro-5-(fluoromethyl)pyridine |
InChI |
InChI=1S/C6H5F2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 |
InChIキー |
YRKOJRNUMAAGGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1CF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


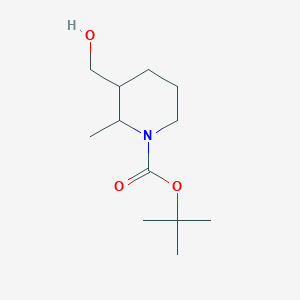
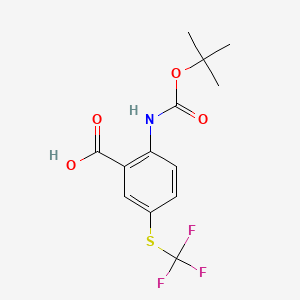
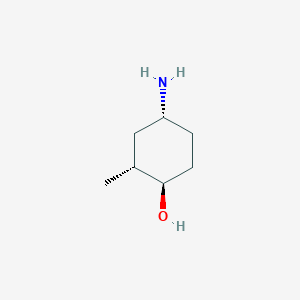
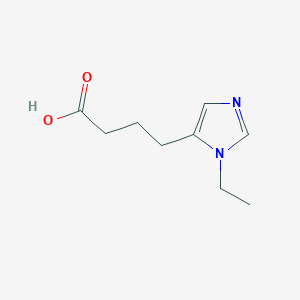
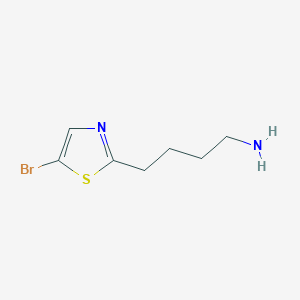
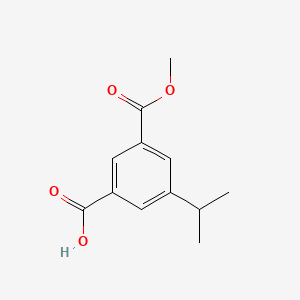
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
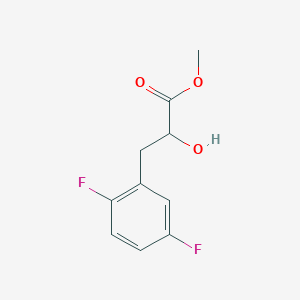
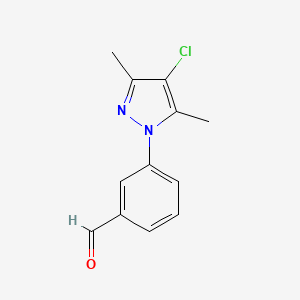
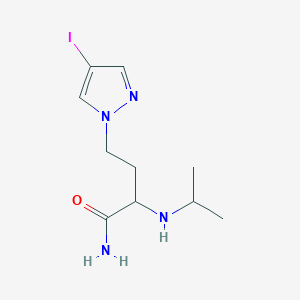

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
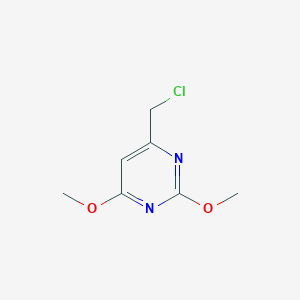
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
